molecular formula C15H13BrF3N3O B6021880 N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No. B6021880
M. Wt: 388.18 g/mol
InChI Key: FUHWRGSRELXXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a drug for pain relief. It belongs to the class of compounds known as TRPV1 antagonists, which are compounds that block the activity of the TRPV1 receptor, a protein that plays a key role in pain sensation.

Mechanism of Action

N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide works by blocking the activity of the TRPV1 receptor, a protein that plays a key role in pain sensation. When the TRPV1 receptor is activated, it sends a signal to the brain that is interpreted as pain. By blocking the activity of this receptor, this compound can reduce the sensation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the TRPV1 receptor, which can reduce the sensation of pain. This compound has also been shown to reduce inflammation, which can be beneficial in the treatment of a number of conditions. In addition, this compound has been shown to have anti-cancer properties, which could make it a useful tool in the fight against cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for researchers studying pain and other conditions. However, there are also some limitations to its use. For example, this compound can be toxic at high doses, which can limit its use in certain experiments. In addition, its effects can be variable depending on the species being studied, which can make it difficult to extrapolate results to humans.

Future Directions

There are a number of potential future directions for research on N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One area of interest is the development of new TRPV1 antagonists that are more effective and have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs to treat pain and other conditions. Finally, there is growing interest in the potential use of this compound in the treatment of cancer, and further research in this area is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex process that involves several steps. The starting material for the synthesis is 3-bromophenylacetonitrile, which is reacted with cyclopropylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with trifluoroacetic acid to form the corresponding acid, which is then reacted with 1H-pyrazole to form the final product, this compound.

Scientific Research Applications

N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been extensively studied for its potential use as a drug for pain relief. It has been shown to be effective in animal models of pain, and there is growing interest in its potential use in humans. This compound has also been studied for its potential use in treating other conditions, such as inflammation and cancer.

properties

IUPAC Name

N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O/c16-10-2-1-3-11(6-10)20-14(23)8-22-12(9-4-5-9)7-13(21-22)15(17,18)19/h1-3,6-7,9H,4-5,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHWRGSRELXXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC(=CC=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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